molecular formula C24H24N4O5S B2672430 ethyl 2-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate CAS No. 1113102-22-9

ethyl 2-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2672430
CAS No.: 1113102-22-9
M. Wt: 480.54
InChI Key: VWMHSKHKFOQHJB-UHFFFAOYSA-N
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Description

Ethyl 2-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate is a synthetically derived small molecule featuring a pyrimido[5,4-b]indole core. This heterocyclic system is substituted with methoxy (8-position), dimethyl (3,5-positions), and oxo (4-position) groups. The core is linked via a sulfanyl acetamido bridge to an ethyl benzoate moiety. Its synthesis likely involves multi-step reactions, including heterocycle formation, sulfhydryl coupling, and esterification, as inferred from analogous protocols in pyrimidoindole chemistry .

Properties

IUPAC Name

ethyl 2-[[2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S/c1-5-33-23(31)15-8-6-7-9-17(15)25-19(29)13-34-24-26-20-16-12-14(32-4)10-11-18(16)27(2)21(20)22(30)28(24)3/h6-12H,5,13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMHSKHKFOQHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate involves multiple steps. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . The resulting tricyclic indole is then subjected to further reactions to introduce the sulfanyl and acetamido groups, followed by esterification to obtain the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl and acetamido groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Ethyl 2-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues include:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP (Predicted) Biological Activity Toxicity Profile
Ethyl 2-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate (Target) Pyrimido[5,4-b]indole 8-OCH₃, 3,5-CH₃, 4-Oxo ~478.5 3.2 Not reported (inferred enzyme inhibition) Not reported
Ethyl 4-[[2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate (ZINC2720961) Pyrimido[5,4-b]indole 3-(4-NO₂Ph), 4-Oxo 520.5 4.1 HDAC inhibition (hypothesized) Potential hepatotoxicity
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one Pyrimido[5,4-b]indole 8-F, 5-(4-F-Bn), 3-(2-MeO-Bn) 485.4 4.5 Anticancer (in vitro) Moderate cytotoxicity
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) 1,3,4-Oxadiazole Indole, 4-MePh 394.4 3.8 Enzyme inhibition (e.g., COX/LOX) Low acute toxicity

Key Structural and Functional Differences

  • Core Heterocycle : The target compound’s pyrimidoindole core distinguishes it from oxadiazole-based analogues (e.g., 8g), which exhibit lower molecular complexity and altered electronic properties . Pyrimidoindoles are more rigid and may enhance binding affinity to planar enzyme active sites compared to oxadiazoles.
  • Substituent Effects :
    • The 8-methoxy and 3,5-dimethyl groups in the target compound likely enhance metabolic stability and lipophilicity (LogP ~3.2) compared to ZINC2720961, which has a nitro group (LogP ~4.1) associated with higher toxicity .
    • Fluorinated derivatives (e.g., 8-fluoro-pyrimidoindole) show increased cytotoxicity, suggesting that electron-withdrawing groups may enhance biological potency but also toxicity .
  • Biological Activity :
    • The sulfanyl acetamido linker is conserved across analogues, implying a role in target engagement (e.g., HDAC inhibition via zinc chelation, as seen in SAHA-like compounds ).
    • Oxadiazole derivatives (e.g., 8g) demonstrate broader enzyme inhibition profiles (COX/LOX), whereas pyrimidoindoles may favor kinase or epigenetic targets .

Pharmacokinetic and Toxicity Considerations

  • This contrasts with methyl benzoate derivatives (e.g., ), which show higher stability but significant acute toxicity (H302, H315) .
  • For example, ZINC2720961 may share >60% similarity with HDAC inhibitors, predicting comparable mechanisms.

Biological Activity

Ethyl 2-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound belonging to the pyrimidoindole family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include anticancer, anticonvulsant, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C19H22N4O3S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

This structure includes several functional groups that contribute to its biological reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidoindole derivatives. For instance:

  • Cytotoxicity Studies : this compound demonstrated significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action is believed to involve the modulation of key signaling pathways that regulate cell proliferation and apoptosis.
Cell LineIC50 (µM)Reference
A431 (epidermoid)<20
U251 (glioblastoma)<25
HT29 (colon cancer)<30

Anticonvulsant Activity

The anticonvulsant properties of similar compounds have been documented. The structural features of this compound suggest potential for similar activity:

  • Mechanism : It is hypothesized that the compound may interact with neurotransmitter receptors or ion channels involved in seizure activity.

Antimicrobial Activity

Preliminary evaluations indicate that compounds within this class may exhibit antimicrobial properties:

  • Antibacterial Assays : this compound was tested against various bacterial strains with promising results.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Case Studies and Research Findings

  • Cytotoxicity Mechanism : A study investigating the interaction of similar pyrimidoindole derivatives with Bcl-2 proteins indicated that these compounds can induce apoptosis through mitochondrial pathways. The presence of methoxy and dimethyl groups appears to enhance binding affinity and efficacy against cancer cells .
  • Anticonvulsant Evaluation : In a series of tests involving animal models, derivatives similar to ethyl 2-[2-(...)] demonstrated a reduction in seizure frequency and severity when administered at specific dosages .
  • Antimicrobial Testing : Research on related compounds showed effectiveness against multi-drug resistant strains of bacteria. The presence of sulfur in the structure is believed to play a crucial role in enhancing antimicrobial activity .

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